6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and dimethyl substituents. The subsequent steps involve the formation of the bicyclic heptane structure and the final carboxylic acid group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with altered functional groups .
Scientific Research Applications
6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neurotoxic potentials and affects acetylcholinesterase activity.
Uniqueness
6-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23BrN4O4S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
6-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H23BrN4O4S/c1-7(6-21-9(3)10(18)8(2)20-21)13(23)19-11-14(24)22-12(16(25)26)17(4,5)27-15(11)22/h7,11-12,15H,6H2,1-5H3,(H,19,23)(H,25,26) |
InChI Key |
ZODSRFUGNOWACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C)Br |
Origin of Product |
United States |
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